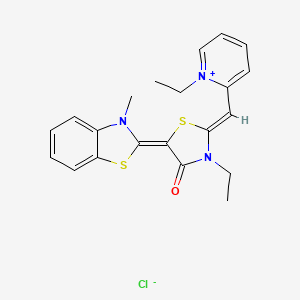

MKT-077

描述

Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Molecular Structure Analysis

The molecular structure of pyridinium salts is diverse . Unfortunately, specific structural details for the compound were not found in the available resources.科学研究应用

热休克蛋白70 (HSP70) 的抑制

MKT-077 是一种水溶性罗丹明染料类似物,已知能抑制线粒体分子伴侣莫塔林 . 这种抑制会破坏线粒体生物能量学,随后诱导凋亡和 RET 下调 . This compound 的类似物,如 JG-98 和 JG-194,已被证明能有效地抑制 TT 和 MZ-CRC-1 细胞的增殖 .

髓样甲状腺癌 (MTC) 的治疗

This compound 已被用于治疗髓样甲状腺癌 (MTC),这是一种主要由 RET 原癌基因突变引起的内分泌肿瘤 . This compound 及其类似物已显示出对 MTC 的潜在治疗效果 .

莫塔林-p53 相互作用的破坏

This compound 已被证明能破坏莫塔林-p53 相互作用,将野生型 p53 从 HSP70-p53 复合物中释放出来,从而恢复其转录活性 . 这种破坏会导致癌细胞生长停滞或凋亡 .

PARP1 的抑制

莫塔帕利布是莫塔林的化学抑制剂,其结构与 this compound 相似,并导致 PARP1 的抑制 . 这种抑制以多种方式阻断癌症信号传导 .

抗迁移活性

莫塔帕利布与 this compound 相似,在 p53 缺失的癌细胞中显示出抗迁移活性 . 这表明 this compound 也可能具有潜在的抗迁移作用。

抗应激活性

莫塔帕利布与 this compound 相似,在 p53 缺失的癌细胞中显示出抗应激活性 . 这表明 this compound 也可能具有潜在的抗应激作用。

作用机制

MKT-077, also known as FJ-776 or 8PF5ZXI0JE, is a cationic rhodacyanine dye analogue that has been studied for its potential in cancer therapy . This article provides an overview of the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.

Target of Action

this compound primarily targets the heat shock protein 70 (HSP70) family . HSP70 proteins are molecular chaperones involved in a variety of cellular protein folding and remodeling processes . In particular, this compound binds to an HSP70 family member, mortalin (mot-2), and disrupts its interactions with the tumor suppressor protein, p53 .

Mode of Action

The compound’s mode of action involves its interaction with the HSP70 family protein, mortalin. This compound abrogates the interactions between mortalin and p53 .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the p53 protein. By disrupting the interaction between mortalin and p53, this compound allows p53 to function normally, leading to the arrest of cancer cell growth . This suggests that this compound may be particularly useful for therapy of cancers with wild-type p53 .

Pharmacokinetics

this compound exhibits a prolonged terminal half-life and a large volume of distribution . The plasma levels of this compound decline in a triphasic manner after intravenous administration . The compound is primarily excreted in unmetabolized form, with recoveries of total radioactivity in urine and feces corresponding to 33.5% and 61.1%, respectively .

Result of Action

The result of this compound’s action is the selective growth arrest in transformed cells . This is achieved through the release of wild-type p53 from the p53-mot-2 complexes in the cytoplasm of cancer cells, allowing p53 to resume its transcriptional activation function . This leads to the inhibition of cancer cell growth .

Action Environment

The action of this compound is influenced by the mitochondrial environment of the cells. Due to its positive charge, this compound can pass through the hydrophobic barriers of cell membrane lipid bilayers and is preferentially retained inside mitochondria . The higher mitochondrial membrane potential of carcinoma cells accounts for its preferential retention and cytotoxicity .

属性

IUPAC Name |

(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N3OS2.ClH/c1-4-23-13-9-8-10-15(23)14-18-24(5-2)20(25)19(27-18)21-22(3)16-11-6-7-12-17(16)26-21;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1/b21-19+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKYOTRJSLYFHX-UXJRWBAGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1/C(=C/C2=CC=CC=[N+]2CC)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147366-41-4, 1427472-75-0 | |

| Record name | Mkt 077 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147366414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MKT-077 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427472750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MKT-077 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PF5ZXI0JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

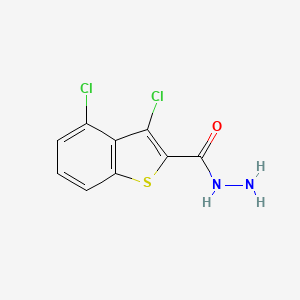

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

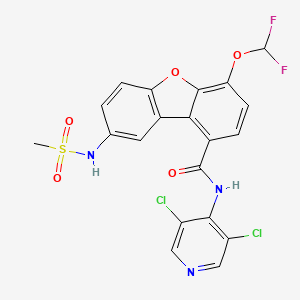

![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)

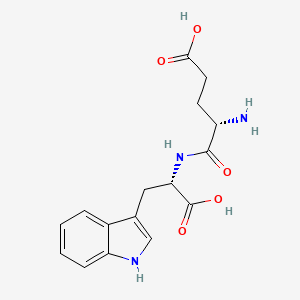

![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)

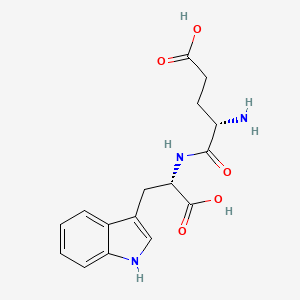

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)